molecular formula C13H17N3O2 B14904019 N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine

N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B14904019
M. Wt: 247.29 g/mol
InChI Key: WALSEFOXSSAFQJ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1-methyl-substituted pyrazole core with an amine group at the 4-position. The amine is further functionalized with a 3,4-dimethoxybenzyl group, introducing lipophilic and electron-donating properties.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)14-7-10-4-5-12(17-2)13(6-10)18-3/h4-6,8-9,14H,7H2,1-3H3

InChI Key

WALSEFOXSSAFQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield oxidized derivatives, while reduction with sodium borohydride can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

A comparative analysis of key structural analogues is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Benzyl/Substituent Position CAS Number
N-(3,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine C₁₃H₁₇N₃O₂ 247.29 1-methyl N-Benzyl (3,4-dimethoxy) Not provided
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₅H₁₉N₃O₂ 273.33 1-(benzyl), 3,5-dimethyl N/A (benzyl at N1) 956786-53-1
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 1-methyl, 5-phenyl 5-position (direct) 765286-75-7

Key Observations:

  • Substituent Attachment : The direct attachment of the 3,4-dimethoxyphenyl group at the pyrazole’s 5-position in eliminates the flexible benzyl linker present in the target compound, which may restrict conformational freedom and alter binding interactions in biological systems.
  • Lipophilicity : The N-benzyl group in the target compound enhances lipophilicity compared to , suggesting improved membrane permeability but possibly lower aqueous solubility.

Implications for Research and Development

The structural variations among these compounds demonstrate how subtle changes influence physicochemical and biological properties:

  • Bioactivity : The 3,4-dimethoxybenzyl group in the target compound may enhance interactions with aromatic residues in enzyme binding pockets, a feature exploited in kinase inhibitors.
  • Solubility vs. Permeability : Trade-offs between lipophilicity (beneficial for absorption) and aqueous solubility (critical for formulation) must be balanced during drug design.

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